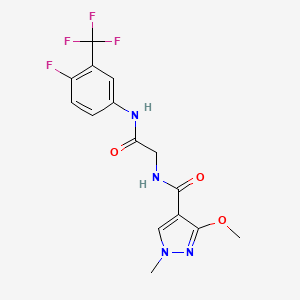

![molecular formula C15H20N4O B2863024 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-64-1](/img/structure/B2863024.png)

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5- (4H)-one sulfate, has been reported . The compound was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .Aplicaciones Científicas De Investigación

Mosquito-larvicidal and Antibacterial Properties

Research by Castelino et al. (2014) focused on synthesizing novel derivatives of 1,2,4-triazin-5(4H)-one, which demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these, specific compounds showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial action against Gram-positive and Gram-negative species, making them potential candidates for bacterial pathogen treatment (Castelino et al., 2014).

Antimicrobial Activity

Kumara et al. (2015) reported on novel triazinone derivatives prepared for evaluating growth inhibition properties against various bacterial and fungal pathogens. These derivatives also exhibited significant mosquito larvicidal activity (Kumara et al., 2015).

Cell Differentiation Agents

A study by Linder et al. (2018) outlined the synthesis of structural analogs of 1,2,4-triazin-5(4H)-one with potential cardiogenetic activity. A one-pot synthesis protocol was developed for these compounds, which are significant for future cell assays and expanding the substrate scope (Linder et al., 2018).

Electrochemical Properties

Research conducted by Ludvík et al. (2004) explored the electrochemical reduction of 1,2,4-triazin-5-ones. The study provides insights into the electronic properties and behavior of these compounds under various conditions, which could be crucial for their application in electronic materials or sensors (Ludvík et al., 2004).

Reactivity Studies

Mironovich and Shcherbinin (2014) investigated the reactivity of 1,2,4-triazine derivatives under various conditions. Understanding the reactivity of these compounds is essential for their potential use in chemical syntheses and the development of new pharmaceuticals or materials (Mironovich & Shcherbinin, 2014).

Synthesis of Biologically Active Compounds

Holla et al. (1999) synthesized new 1,2,4-triazin-5(4H)-one derivatives exhibiting antibacterial activity comparable to known drugs and moderate antitumor activity. Such studies are essential for developing new therapeutic agents (Holla et al., 1999).

Propiedades

IUPAC Name |

6-tert-butyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-9-6-7-10(2)11(8-9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHSOOKLQULNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)

![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)

![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)

![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)